6-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that includes a triazine ring, hydrazine linkage, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with diphenylcyanamide in the presence of a base such as sodium ethoxide to form the triazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of hydrazines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The
Properties
Molecular Formula |
C28H22ClN7S |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-N-[(E)-[2-(4-chlorophenyl)sulfanylphenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C28H22ClN7S/c29-21-15-17-24(18-16-21)37-25-14-8-7-9-20(25)19-30-36-28-34-26(31-22-10-3-1-4-11-22)33-27(35-28)32-23-12-5-2-6-13-23/h1-19H,(H3,31,32,33,34,35,36)/b30-19+ |
InChI Key |
CIDRSIFKVFTYIM-NDZAJKAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3SC4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=C3SC4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
Origin of Product |
United States |
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